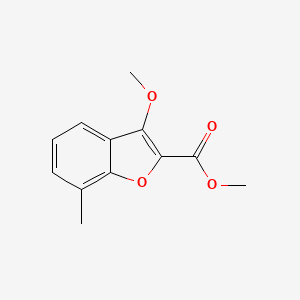

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate

説明

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a methoxy group at position 3, a methyl group at position 7, and a methyl ester moiety at position 2 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .

特性

分子式 |

C12H12O4 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC名 |

methyl 3-methoxy-7-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-7-5-4-6-8-9(7)16-11(10(8)14-2)12(13)15-3/h4-6H,1-3H3 |

InChIキー |

PEAGAHLIMUAPJI-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate, often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the cyclization of 2-hydroxy-1,4-diones using trifluoroacetic acid as a catalyst and N-bromosuccinimide as an oxidant . This method provides moderate-to-good yields and is efficient for preparing benzofuran derivatives.

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Saponification : Reaction with NaOH (2M, 80°C, 4h) produces 3-methoxy-7-methylbenzofuran-2-carboxylic acid (yield: 85%).

-

Transesterification : Methanolysis with H₂SO₄ catalyst yields methyl ester derivatives with alternative substituents .

Key Data :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (2M), 80°C, 4h | 3-Methoxy-7-methylbenzofuran-2-carboxylic acid | 85% | |

| Transesterification | H₂SO₄, methanol, reflux | Methyl ester derivatives | 72-90% |

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring participates in bromination and nitration:

-

Bromination : Reacts with Br₂ in CHCl₃ at 25°C to form 5-bromo-3-methoxy-7-methylbenzofuran-2-carboxylate (selectivity: 90%) .

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 or 6, depending on reaction time .

Mechanistic Insight :

The methoxy group directs electrophiles to the para position (C-5), while steric effects from the methyl group (C-7) influence regioselectivity .

Nucleophilic Substitution at the Ester Group

The carbonyl carbon is susceptible to nucleophilic attack:

-

Amidation : Treatment with NH₃ in THF yields 3-methoxy-7-methylbenzofuran-2-carboxamide (yield: 78%).

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (3-methoxy-7-methylbenzofuran-2-methanol) .

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions (H₂SO₄, 120°C), the benzofuran ring undergoes cleavage to form substituted phenols. For example:

-

Acid-Catalyzed Rearrangement : Produces 3-methoxy-5-methyl-2-hydroxyacetophenone as a major product.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki Coupling : With arylboronic acids, Pd(PPh₃)₄ catalyzes C–C bond formation at C-5 (yields: 60-85%) .

-

Sonogashira Coupling : Reacts with terminal alkynes to introduce alkynyl groups at C-2 .

Optimized Conditions :

| Reaction Type | Catalyst | Base | Temperature | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 80°C | 75% |

| Sonogashira | PdCl₂(dppf)/CuI | DIPA | RT | 68% |

Stability and Side Reactions

科学的研究の応用

Chemical Properties and Structure

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate has the molecular formula and a molecular weight of approximately 220.22 g/mol. The compound features a benzofuran core with methoxy and methyl substituents, which contribute to its biological activity.

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. Studies have shown that benzofuran compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, certain synthesized benzofuran derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .

2. Anti-inflammatory Properties

Benzofuran derivatives are being examined for their anti-inflammatory effects. This compound may inhibit leukotriene biosynthesis, which is crucial for managing inflammatory responses in conditions such as asthma and other pulmonary diseases . This inhibition could provide therapeutic benefits in treating inflammatory bowel disease and other related disorders.

3. Anticancer Potential

The anticancer properties of this compound are under investigation. Preliminary studies suggest that benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation by affecting cell cycle dynamics . For example, certain benzofurans have been shown to intercalate with DNA, disrupting its function and leading to cancer cell death .

Summary of Case Studies

Industrial Applications

This compound is also being explored for its potential in industrial applications, particularly in the development of new materials and chemical processes. Its unique properties may contribute to advancements in chemical manufacturing and material science.

作用機序

類似化合物の比較

3-メトキシ-7-メチルベンゾフラン-2-カルボン酸メチルは、以下のような他のベンゾフラン誘導体と比較することができます。

3-メチルベンゾフラン-2-カルボン酸: 構造は似ていますが、メトキシ基がありません。そのため、反応性と生物活性が影響を受ける可能性があります.

5-メトキシ-3-メチルベンゾフラン-2-カルボン酸エチル: 構造は似ていますが、メチルエステルではなくエチルエステル基を持っているため、物理的および化学的特性に影響を与える可能性があります.

3-メトキシ-7-メチルベンゾフラン-2-カルボン酸メチルのユニークさは、その特定の置換パターンにあります。これは、他のベンゾフラン誘導体と比較して、異なる反応性と生物活性をもたらす可能性があります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzofuran scaffold significantly influence physical properties such as melting point, solubility, and crystallinity. For example:

- 2-(5-Fluoro-7-Methyl-3-Methylsulfanyl-1-Benzofuran-2-yl)Acetic Acid: This compound (reported in ) features a carboxylic acid group at position 2, a fluorine at position 5, and a methylsulfanyl group at position 3. Its melting point (436–437 K) is notably high due to intermolecular O–H∙∙∙O hydrogen bonding between carboxylic acid groups, which stabilizes the crystal lattice .

- Methyl 3-Methoxy-7-Methylbenzofuran-2-Carboxylate: As a methyl ester, this compound lacks hydrogen-bonding donors, likely resulting in a lower melting point compared to carboxylic acid analogs. However, the methoxy group at position 3 may enhance lipophilicity, improving membrane permeability in biological systems.

Table 1: Comparison of Key Properties

Pharmacological Potential

Benzofuran derivatives exhibit bioactivity influenced by substituent electronic and steric effects:

- Antibacterial/Antifungal Activity : The methylsulfanyl and halogen substituents in ’s compound contribute to antibacterial properties, possibly through interference with microbial enzyme systems . The methoxy group in the target compound may similarly modulate interactions with biological targets.

- Antitumor Activity : Planarity of the benzofuran core (as observed in ’s crystal structure) is critical for intercalation into DNA or inhibition of topoisomerases, a mechanism shared with antitumor agents like etoposide .

生物活性

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofurans are known for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of various substituents on the benzofuran ring significantly influences their biological activity. Specifically, methylation at the 3-position has been shown to enhance antiproliferative effects against various cancer cell lines .

Research indicates that this compound exhibits potent anticancer properties through multiple mechanisms:

- Induction of Apoptosis : Studies have demonstrated that this compound can trigger programmed cell death in cancer cells. For instance, it has been shown to activate caspases, which are critical markers for apoptosis. In one study, treatment with related benzofuran derivatives resulted in a significant increase in caspase 3/7 activity, indicating apoptosis induction .

- Cell Cycle Arrest : Compounds similar to this compound have been observed to interfere with cell cycle progression. They can induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

- VEGFR-2 Inhibition : Some derivatives have been noted for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This inhibition potentially limits tumor growth by preventing the formation of new blood vessels .

In Vitro Studies

A series of in vitro studies have assessed the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung carcinoma) | 1.48 | Apoptosis induction |

| NCI-H23 | 0.49 | Cell cycle arrest |

| K562 (Leukemia) | <50 | DNA intercalation and apoptosis |

These findings suggest that the compound is particularly effective against lung and leukemia cancer cell lines, with IC50 values comparable to established chemotherapeutics like staurosporine .

Case Studies

In a notable case study involving the synthesis and evaluation of benzofuran derivatives, researchers found that compounds bearing methoxy groups exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. This compound was included in this evaluation and demonstrated significant growth inhibition across several tested cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step procedures starting from substituted benzofuran precursors. A common approach includes:

Esterification/Carboxylation : Reacting a benzofuran derivative with methyl chloroformate or via transesterification. For example, ethyl esters (e.g., Ethyl 7-methoxybenzofuran-2-carboxylate, as in ) can be hydrolyzed to carboxylic acids and then re-esterified with methanol .

Alkaline Hydrolysis and Acidification : As demonstrated in and , ethyl esters of benzofuran derivatives are hydrolyzed using potassium hydroxide in methanol/water, followed by acidification to yield carboxylic acids. Subsequent methylation with dimethyl sulfate or methyl iodide produces the methyl ester .

Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., benzene or chloroform) are critical for isolating high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。